Molecular Weight Differentiation: Lighter Scaffold Offers Enhanced Fragment-Based Design Flexibility
The target compound (MW 202.25 g/mol) represents the minimal molecular weight core in the isoquinoline-ethanolamine series, making it uniquely suited for fragment-based approaches where lower molecular weight correlates with higher ligand efficiency potential . All commercially available N-alkylated analogs possess significantly higher molecular weights due to additional substituents, which may exceed fragment-library size thresholds and reduce the efficiency of subsequent lead optimization .
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 202.25 |
| Comparator Or Baseline | N-methyl analog (CAS 1353982-94-1): 216.28; N-isopropyl analog (CAS 1353959-87-1): 244.33; N-cyclopropyl analog (CAS 1353962-53-4): 242.32 |
| Quantified Difference | 13.9–42.1 g/mol lower (6.9–20.8% reduction) relative to N-alkylated analogs |
| Conditions | Calculated from molecular formula; verified across multiple vendor technical datasheets |
Why This Matters
Lower molecular weight scaffolds are preferred for fragment-based screening and enable greater synthetic flexibility for downstream derivatization.
